2-Acetyl-4-bromobenzoic acid
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Overview
Description
2-Acetyl-4-bromobenzoic acid is an organic compound with the molecular formula C9H7BrO3. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of an acetyl group and a bromine atom attached to a benzoic acid core, making it a versatile building block in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-bromobenzoic acid typically involves the bromination of benzoic acid derivatives followed by acetylation. One common method starts with the bromination of 4-bromobenzaldehyde, which is then subjected to an acetylation reaction using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of environmentally benign solvents and catalysts is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-bromobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-bromobenzoic acid, while reduction can produce 2-acetylbenzoic acid .
Scientific Research Applications
2-Acetyl-4-bromobenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-bromobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: Lacks the acetyl group, making it less versatile in certain chemical reactions.
2-Acetylbenzoic acid: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
4-Acetyl-3-bromobenzoic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications
Uniqueness
2-Acetyl-4-bromobenzoic acid is unique due to the presence of both an acetyl group and a bromine atom on the benzoic acid core. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C9H7BrO3 |
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Molecular Weight |
243.05 g/mol |
IUPAC Name |
2-acetyl-4-bromobenzoic acid |
InChI |
InChI=1S/C9H7BrO3/c1-5(11)8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
ZWNDIRMSBLVKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)C(=O)O |
Origin of Product |
United States |
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